Gilteritinib fumarate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Gilteritinib fumarate is a small molecule inhibitor of the FLT3 receptor tyrosine kinase. FLT3 mutations, particularly internal tandem duplications (FLT3-ITD) are found in a significant proportion of patients with AML and are associated with a worse prognosis. Gilteritinib acts by competitively binding to the ATP-binding pocket of the FLT3 receptor, thereby inhibiting its activity and downstream signaling pathways that promote the growth and survival of AML cells. [, ]

Clinical Trials and Efficacy

The efficacy of Gilteritinib for the treatment of FLT3-ITD positive AML has been established in several clinical trials. The ADMIRAL phase III trial evaluated Gilteritinib compared to chemotherapy in patients with relapsed or refractory FLT3-ITD AML. The trial demonstrated that Gilteritinib treatment resulted in significantly longer overall survival (OS) and event-free survival (EFS) compared to chemotherapy. []

Another clinical trial, the SORAN trial, investigated the use of Gilteritinib in combination with chemotherapy as an induction therapy for newly diagnosed FLT3-ITD AML. The results showed that the combination treatment achieved higher rates of complete remission (CR) compared to chemotherapy alone. []

These findings have led to the approval of Gilteritinib by the US Food and Drug Administration (FDA) for the treatment of adult patients with FLT3-ITD positive AML in relapse or after induction therapy failure. []

Ongoing Research

Research on Gilteritinib is ongoing, with investigators exploring its potential for further improving outcomes in AML patients with FLT3-ITD mutations. Some areas of investigation include:

- Combination therapies with other targeted agents or immunotherapies to enhance the efficacy of Gilteritinib.

- Gilteritinib treatment in earlier stages of AML, such as in patients with newly diagnosed FLT3-ITD positive disease.

- Development of resistance mechanisms to Gilteritinib and strategies to overcome them.

Gilteritinib fumarate is a potent and selective inhibitor of the FMS-like tyrosine kinase 3 receptor, specifically targeting mutations such as internal tandem duplications and tyrosine kinase domain mutations. It is primarily indicated for the treatment of adult patients with relapsed or refractory acute myeloid leukemia that harbors FLT3 mutations. The compound’s chemical formula is and it has a molecular weight of approximately 552.724 g/mol .

Gilteritinib fumarate undergoes various metabolic transformations primarily in the liver, facilitated by cytochrome P450 enzymes, particularly CYP3A4. The major metabolic pathways include N-dealkylation and oxidation, yielding metabolites such as M10, M16, and M17. The unchanged drug is predominantly excreted through feces (approximately 64.5%), with a smaller fraction eliminated in urine (about 16.4%) .

Gilteritinib fumarate is primarily used in oncology for treating adults with relapsed or refractory acute myeloid leukemia characterized by FLT3 mutations. Its unique mechanism allows it to target specific mutations that are often resistant to conventional therapies . Additionally, ongoing studies are exploring its potential in other malignancies involving similar pathways.

Gilteritinib has been shown to interact with various drugs, particularly those metabolized by CYP3A enzymes. Co-administration with strong inducers like rifampicin can significantly reduce its plasma concentration by up to 70%. Moreover, it can prolong the QT interval on an electrocardiogram, necessitating careful monitoring when used alongside other medications that affect cardiac rhythm .

Several compounds exhibit similar biological activities or target the same pathways as Gilteritinib fumarate:

| Compound Name | Mechanism of Action | Indications |

|---|---|---|

| Midostaurin | FLT3 inhibitor; also inhibits other kinases | Acute myeloid leukemia with FLT3 mutations |

| Quizartinib | Selective FLT3 inhibitor | Relapsed or refractory acute myeloid leukemia |

| Sorafenib | Multi-kinase inhibitor (including FLT3) | Hepatocellular carcinoma, renal cell carcinoma |

Uniqueness of Gilteritinib: Unlike some other inhibitors, Gilteritinib also targets AXL tyrosine kinase, providing a broader spectrum of action against resistant cancer types. Its specific design allows for improved selectivity towards FLT3 mutations compared to other multi-kinase inhibitors .

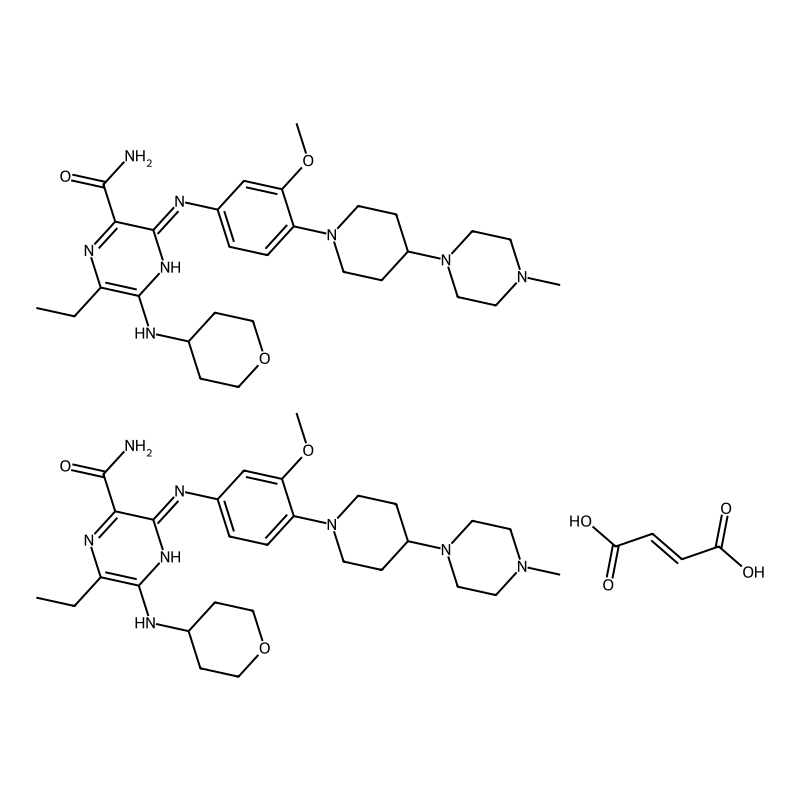

Gilteritinib fumarate is a complex organic compound with the chemical name 2-Pyrazinecarboxamide, 6-ethyl-3-[[3-methoxy-4-[4-(4-methyl-1-piperazinyl)-1-piperidinyl]phenyl]amino]-5-[(tetrahydro-2H-pyran-4-yl)amino]-, (2E)-2-butenedioate (2:1) [2]. The molecular structure consists of two gilteritinib molecules paired with one fumarate molecule [1]. The core structure of gilteritinib contains a pyrazine ring substituted with multiple functional groups that contribute to its biological activity [3].

The bonding within gilteritinib fumarate involves several key structural elements. The pyrazine ring serves as the central scaffold with various substituents attached through covalent bonds [3]. The compound contains multiple nitrogen atoms that participate in hydrogen bonding, which is crucial for its stability and interactions [1]. The fumarate component forms an ionic bond with the basic nitrogen atoms of the gilteritinib molecules, creating a salt structure [6].

The molecule features several functional groups including amide, amine, methoxy, and heterocyclic rings [2]. The pyrazine ring is connected to an ethyl group, a carboxamide group, and two amino groups that link to a tetrahydropyran ring and a substituted phenyl ring, respectively [3]. The phenyl ring is further substituted with a methoxy group and a piperidinyl group, which is connected to a methylpiperazinyl moiety [2] [3].

Stereochemistry and Conformational Analysis

Gilteritinib fumarate exhibits interesting stereochemical properties. According to structural analysis, the compound is achiral, containing no defined stereocenters [13]. This is significant as it means the molecule does not possess optical activity, which is confirmed by its optical activity classification as "NONE" [13].

The fumarate component of the salt exists specifically in the (E)-configuration, as indicated by the presence of one E/Z center [13]. This trans configuration of the fumarate double bond is an important characteristic of the compound and contributes to its overall molecular geometry [6]. The (2E)-but-2-enedioate (fumaric acid) portion maintains a planar structure due to the trans double bond [13].

Conformational analysis of gilteritinib reveals flexibility in certain portions of the molecule, particularly in the piperidine and piperazine rings, which can adopt different chair conformations [2]. The tetrahydropyran ring also exhibits conformational flexibility, typically adopting a chair conformation that minimizes steric interactions [3]. These conformational characteristics influence the three-dimensional arrangement of the molecule and potentially its interactions with biological targets [6].

Molecular Formula and Weight

Gilteritinib fumarate has a defined molecular formula of (C29H44N8O3)2 - C4H4O4, representing two molecules of gilteritinib (C29H44N8O3) combined with one molecule of fumaric acid (C4H4O4) [6] [16]. This 2:1 stoichiometric ratio is characteristic of the fumarate salt form of the compound [1].

The molecular weight of gilteritinib fumarate is approximately 1221.50 g/mol [16]. This can be broken down as follows:

- Gilteritinib free base: 552.71 g/mol (per molecule) [3] [15]

- Fumaric acid: 116.07 g/mol [6]

- Combined as gilteritinib fumarate (2:1 salt): 1221.50 g/mol [16]

The precise molecular weight has been reported as 1221.4951 g/mol based on detailed chemical analysis [13]. This accurate molecular weight is essential for analytical techniques such as mass spectrometry, where precise mass measurements are required for compound identification and purity assessment [10].

Physical Properties

Appearance and Crystalline Form

Gilteritinib fumarate appears as a light yellow crystalline powder or crystal [5] [7]. The compound's color can range from light yellow to yellow, with some sources describing it as "off-white to pale pink" depending on the specific batch and purity level [15]. The crystalline nature of gilteritinib fumarate contributes to its stability and handling properties [5].

The substance exists as a non-hygroscopic solid, which is advantageous for pharmaceutical formulation as it reduces moisture absorption issues during storage [16]. This characteristic helps maintain the compound's physical and chemical stability over time [14]. Microscopic examination reveals a well-defined crystalline structure with consistent morphology [5].

Solubility Profile

Gilteritinib fumarate demonstrates a complex solubility profile that varies significantly across different solvents [17]. In aqueous media, it is classified as sparingly to practically insoluble, which presents challenges for pharmaceutical formulation [6]. The pH-dependent solubility profile shows higher solubility in acidic conditions (pH < 5) compared to neutral or basic conditions [16].

In organic solvents, gilteritinib exhibits much better solubility characteristics [17]. Specific solubility data includes:

- Dimethyl sulfoxide (DMSO): Approximately 1.74-30 mg/mL (requiring ultrasonic treatment) [17] [21]

- Ethanol: Approximately 20-100 mg/mL (with pH adjustment to 2 with HCl enhancing solubility) [17] [21]

- Dimethylformamide (DMF): Approximately 20 mg/mL [17]

- Water: Approximately 2 mg/mL (3.27 mM) [7]

For aqueous buffers, the solubility can be improved by first dissolving the compound in DMSO and then diluting with the buffer solution [17]. Using this method, gilteritinib has a solubility of approximately 0.125 mg/mL in a 1:7 solution of DMSO:PBS (pH 7.2) [17].

Thermal Properties

Gilteritinib exhibits notable thermal properties that are important for its handling, storage, and formulation [15]. The melting point of gilteritinib has been reported to be greater than 157°C with decomposition occurring at this temperature [15]. This indicates that the compound undergoes thermal degradation rather than a clean melting transition [15].

The boiling point has been estimated through predictive methods to be approximately 696.9 ± 55.0°C, although direct experimental measurement is challenging due to decomposition at lower temperatures [15]. The density of gilteritinib has been predicted to be approximately 1.242 ± 0.06 g/cm³ [15].

Stability studies have demonstrated that gilteritinib fumarate remains stable under long-term storage conditions (25°C, 60% relative humidity) for at least 24 months when properly packaged [14]. Under accelerated conditions (40°C, 75% relative humidity), the compound maintains stability for at least 6 months [14]. Thermal stress testing has shown that gilteritinib fumarate is relatively stable under thermal conditions, with minimal degradation observed [9].

pH-Dependent Characteristics

Gilteritinib fumarate exhibits significant pH-dependent characteristics that affect its solubility, stability, and potentially its bioavailability [18]. The compound shows enhanced solubility in acidic environments with pH values below 5 [16]. This pH-dependent solubility profile is particularly important for pharmaceutical formulations and absorption considerations [18].

The pH-solubility relationship indicates that gilteritinib fumarate behaves as a weak base, becoming more ionized and consequently more soluble in acidic conditions [18]. This characteristic is typical of compounds containing basic nitrogen atoms, such as those present in the piperazine and pyrazine rings of gilteritinib [2].

Stability studies across different pH conditions have shown that gilteritinib fumarate undergoes hydrolytic degradation under both acidic and basic conditions, with different degradation pathways observed depending on the pH [9]. Under neutral pH conditions, the compound demonstrates better stability compared to extreme pH environments [9].

Spectroscopic Characteristics

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable structural information about gilteritinib fumarate [22]. The ¹H-NMR spectrum of gilteritinib fumarate shows characteristic signals that correspond to the various proton environments within the molecule [22]. Key signals include:

- The methylene protons of the piperidine ring appear as multiplets at approximately 1.92 ppm and 1.66 ppm [22].

- The methoxy group protons typically appear as a singlet at around 3.8-3.9 ppm [22].

- The aromatic protons of the phenyl ring show signals in the range of 6.5-7.5 ppm [22].

- The fumarate protons appear as a characteristic singlet at approximately 6.6 ppm, confirming the presence of the fumarate counterion [22].

¹³C-NMR spectroscopy further confirms the structure with carbon signals corresponding to the various functional groups [23]. The pyrazine carbons typically appear in the range of 140-160 ppm, while the carbonyl carbon of the carboxamide group shows a signal at approximately 165-170 ppm [23]. The fumarate carbons produce distinctive signals at around 134 ppm (for the olefinic carbons) and 166-167 ppm (for the carboxylate carbons) [23].

Two-dimensional NMR techniques such as COSY, HSQC, and HMBC have been employed to fully elucidate the structure and confirm connectivity within the molecule [22].

Mass Spectrometry

Mass spectrometry is a crucial analytical technique for the identification and characterization of gilteritinib fumarate [8] [10]. The compound exhibits characteristic fragmentation patterns that aid in its identification and purity assessment [10].

In positive-ion mode liquid chromatography-tandem mass spectrometry (LC-MS/MS), gilteritinib produces a molecular ion [M+H]⁺ at m/z 553.4, corresponding to the protonated gilteritinib free base [10]. This molecular ion undergoes fragmentation to produce characteristic product ions that can be used for quantitative analysis [10].

High-resolution mass spectrometry provides an accurate mass measurement that confirms the molecular formula of gilteritinib [8]. The exact mass of gilteritinib fumarate has been determined using quadrupole time-of-flight mass spectrometry (QTOF-MS), which allows for the differentiation between gilteritinib and potential impurities or degradation products [8] [9].

Mass spectrometric studies have also been valuable in characterizing the degradation products of gilteritinib fumarate under various stress conditions [9]. These studies have identified five major degradation products, with their structures elucidated through accurate mass measurements and tandem mass experiments [9].

IR Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in gilteritinib fumarate [5]. The IR spectrum of gilteritinib fumarate exhibits several characteristic absorption bands that correspond to its structural features [5].

Key IR absorption bands include:

- N-H stretching vibrations of the amino groups at approximately 3300-3500 cm⁻¹ [5]

- C=O stretching of the carboxamide group at around 1650-1700 cm⁻¹ [5]

- C=O stretching of the fumarate carboxylate groups at approximately 1550-1600 cm⁻¹ [5]

- C-O-C stretching of the methoxy and tetrahydropyran groups at around 1100-1300 cm⁻¹ [5]

- Aromatic C=C stretching vibrations at approximately 1400-1600 cm⁻¹ [5]

The IR spectrum also shows characteristic bands for the trans-configured double bond of the fumarate counterion at around 980 cm⁻¹, which helps confirm the salt form of the compound [5]. These spectral features serve as a fingerprint for the identification and quality control of gilteritinib fumarate [5].

UV-Visible Spectroscopy

Ultraviolet-visible (UV-Vis) spectroscopy is an important analytical technique for the identification and quantification of gilteritinib fumarate [11] [17]. The UV spectrum of gilteritinib shows characteristic absorption maxima that reflect its conjugated systems [17].

The compound exhibits maximum absorption (λmax) at approximately 213, 314, and 366 nm in suitable solvents [17]. These absorption maxima are primarily due to the π→π* and n→π* electronic transitions in the aromatic rings and conjugated systems of the molecule [11].

For analytical purposes, a wavelength of 230 nm has been used for the quantification of gilteritinib fumarate in pharmaceutical formulations using UV spectrophotometry [11]. At this wavelength, the compound shows good absorptivity and follows Beer's Law, allowing for accurate quantitative analysis [11].

Another analytical method employs a detection wavelength of 250 nm for high-performance liquid chromatography (HPLC) with UV detection [24]. This wavelength provides good sensitivity and selectivity for the determination of gilteritinib in various matrices [24].

Crystal Structure Analysis

X-ray Crystallography

X-ray crystallography has been instrumental in elucidating the three-dimensional structure of gilteritinib, particularly in its interactions with target proteins [25]. While detailed X-ray crystallographic data specifically for the isolated gilteritinib fumarate salt is limited in the available literature, significant insights have been gained from crystal structures of gilteritinib bound to its biological targets [25].

A notable crystal structure has been determined for gilteritinib in complex with FMS-like tyrosine kinase 3 (FLT3), with a resolution of 2.2 Å [25]. This structure, deposited in the Protein Data Bank (PDB ID: 6JQR), provides valuable information about the binding mode and molecular interactions of gilteritinib [25].

The crystal structure analysis confirms the molecular geometry of gilteritinib as predicted from spectroscopic data and reveals important details about the spatial arrangement of its functional groups [25]. The pyrazine ring adopts a planar conformation, while the tetrahydropyran and piperidine rings adopt chair conformations [25].

Polymorphic Forms

Gilteritinib fumarate has been studied for potential polymorphism, which is an important consideration for pharmaceutical development [16] [20]. Current evidence suggests that only one crystalline form of gilteritinib fumarate has been observed under standard conditions [16]. This is advantageous from a pharmaceutical perspective as polymorphic transitions can complicate manufacturing processes and affect drug performance [16].

The absence of multiple polymorphs contributes to the consistent physical and chemical properties of gilteritinib fumarate across different batches [16]. This stability is important for ensuring reproducible performance in pharmaceutical formulations [20].

The crystalline form of gilteritinib fumarate has been characterized using various analytical techniques including X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) [16]. These techniques confirm the crystalline nature of the compound and provide information about its thermal behavior and phase transitions [16].

Crystal Packing and Intermolecular Interactions

The crystal packing of gilteritinib fumarate involves complex intermolecular interactions that contribute to its overall stability and physicochemical properties [6]. Although detailed crystal packing information specifically for gilteritinib fumarate is limited in the available literature, general principles of molecular interactions can be applied based on its chemical structure [6].

The crystal structure is likely stabilized by several types of intermolecular interactions:

- Hydrogen bonding involving the amino groups, carboxamide group, and fumarate carboxylate groups [6]

- π-π stacking interactions between the aromatic rings of adjacent molecules [6]

- Van der Waals forces and hydrophobic interactions between the aliphatic portions of the molecule [6]

The fumarate counterion plays a crucial role in the crystal packing, forming ionic interactions with the protonated basic nitrogen atoms of gilteritinib [6]. These ionic interactions, along with hydrogen bonding, are likely the primary forces governing the crystal packing arrangement [6].

Gilteritinib fumarate synthesis involves multiple strategic approaches that have evolved from discovery chemistry to commercial manufacturing. The compound exists as a hemifumarate salt with the molecular formula C62H92N16O10 and a molecular weight of 1221.52 g/mol [1] [2]. The active pharmaceutical ingredient contains 44.2 mg of gilteritinib fumarate corresponding to 40 mg of the free base gilteritinib [3] [4].

Two primary synthetic strategies have been developed for accessing the key pyrazinecarboxamide intermediate, 3,5-dichloro-6-ethylpyrazine-2-carboxamide. The original discovery route utilized 2,6-dichloropyrazine as the starting material through a four-step sequence [5] [6]. However, this approach proved unsuitable for large-scale synthesis due to several limitations including the requirement for cryogenic conditions, extensive column chromatography purifications, and overall low efficiency [5] [7].

A significantly improved synthetic route was subsequently developed starting from methyl 3-oxopentanoate through a cyclization strategy [5] [6] [7]. This second-generation approach demonstrated superior characteristics including higher throughput and overall yield, elimination of cryogenic conditions, avoidance of heavy metals, and minimization of waste generation compared to the discovery route [5] [7]. The optimized cyclization strategy enabled the production of a single 125 kg batch of the key intermediate with greatly shortened lead times [7].

Key Intermediates and Reactions

The synthesis of gilteritinib fumarate centers around several critical intermediates and transformations. The most significant intermediate is 3,5-dichloro-6-ethylpyrazine-2-carboxamide, which serves as the core pyrazinecarboxamide component [5] [8] [7]. This intermediate features the molecular formula C7H7Cl2N3O with a molecular weight of 220.05 g/mol and CAS number 313340-08-8 [8] [9].

The improved synthetic route employs methyl 3-oxopentanoate as the starting material, which undergoes a cyclization reaction to form the pyrazine ring system [5] [7]. This cyclization strategy represents a fundamental advancement over the original multi-step approach from 2,6-dichloropyrazine. The process involves controlled reaction conditions that enable room temperature operations while maintaining high yields [5].

Critical reaction steps include the formation of the pyrazine ring through cyclization, followed by selective chlorination to introduce the required chlorine substituents at positions 3 and 5 [5] [7]. The carboxamide functionality is incorporated during the ring-forming sequence, eliminating the need for separate amidation steps [7].

Alternative Synthetic Approaches

Beyond the primary synthetic routes, alternative methodologies have been explored for accessing gilteritinib and related pyrazinecarboxamide derivatives. These approaches include variations in starting materials, reaction sequences, and synthetic strategies that may offer advantages in specific manufacturing contexts [10] [11].

One alternative approach involves the use of different pyrazine precursors that can be transformed through palladium-catalyzed reactions. A Chinese patent describes a route involving chloropyrazine intermediate 273 treated with aminopyran 274 in the presence of a base, followed by palladium-catalyzed amination with aniline 276 [11]. The resulting nitrile intermediate 277 undergoes hydrolysis to furnish gilteritinib in 85% yield [11].

Additional synthetic variations have been investigated to optimize specific reaction steps or to accommodate different manufacturing constraints. These include modifications to the cyclization conditions, alternative chlorination methods, and different approaches to introducing the various substituents required for the final gilteritinib structure [11].

Scale-up Considerations

The transition from laboratory-scale synthesis to commercial manufacturing of gilteritinib fumarate required extensive process development and optimization. Key scale-up considerations included safety assessments, process robustness, yield optimization, and waste minimization [5] [7].

Safety studies were particularly important for the improved synthetic route, with comprehensive evaluations conducted prior to the first production campaign [5] [7]. These investigations addressed potential hazards associated with the cyclization reaction, chlorination steps, and solvent handling procedures. The elimination of cryogenic conditions in the improved route significantly enhanced safety profiles for large-scale operations [5].

Process robustness was enhanced through systematic optimization of reaction parameters including temperature, concentration, reaction time, and purification procedures. The improved route demonstrated superior reproducibility and consistency compared to the original discovery chemistry approach [5] [7]. Critical process parameters were identified and controlled to ensure consistent product quality across different production batches [3].

Yield optimization efforts focused on maximizing the efficiency of each synthetic step while maintaining product quality. The improved route achieved higher overall yields compared to the discovery route, contributing to improved economics and reduced material consumption [5] [7]. Waste minimization strategies included solvent recovery, byproduct reduction, and improved purification methods that eliminated the need for column chromatography [5].

Manufacturing Processes

The commercial manufacturing process for gilteritinib fumarate incorporates several critical unit operations designed to ensure consistent product quality and regulatory compliance. The drug substance is synthesized using multiple starting materials through a controlled sequence of chemical transformations [3].

Critical manufacturing steps have been identified and subjected to rigorous process controls. These include the synthesis of the key pyrazinecarboxamide intermediate and the formation of the gilteritinib fumarate salt [3]. Process control items and acceptance criteria have been established for these critical steps to ensure reproducible manufacturing outcomes [3].

The manufacturing process utilizes Quality by Design (QbD) principles to establish a comprehensive control strategy [3]. Critical Quality Attributes (CQAs) have been identified including dissolution, assay, uniformity of dosage units, and related substances [3]. Risk assessments using Failure Mode Effects Analysis have been conducted to identify potential manufacturing risks and establish appropriate controls [3].

Real Time Release Testing (RTRT) has been implemented for certain process parameters to enable efficient batch release decisions [3]. When RTRT cannot be utilized, conventional specification testing is performed according to pre-defined acceptance criteria and procedures [3].

Quality Control Parameters

Comprehensive quality control specifications have been established for gilteritinib fumarate drug substance to ensure consistent quality and regulatory compliance. The specifications encompass multiple analytical parameters designed to verify identity, purity, potency, and stability [3] [4].

Identification testing employs multiple orthogonal methods including ultraviolet-visible spectrophotometry, infrared spectrophotometry, and thin layer chromatography [3] [12]. Structural confirmation is achieved through nuclear magnetic resonance spectroscopy using both 1H-NMR and 13C-NMR techniques [3]. These methods provide definitive identification of the drug substance and detection of potential structural variants [12].

Purity assessment utilizes High Performance Liquid Chromatography (HPLC) for both assay determination and related substances analysis [3] [12] [13]. Additional purity tests include inductively coupled plasma-optical emission spectroscopy for heavy metals detection and gas chromatography for residual solvent analysis [3]. Water content, residue on ignition, and microbial limits are also controlled within specified ranges [3] [4].

Analytical method validation has been conducted according to International Conference on Harmonisation (ICH) guidelines to ensure method reliability and regulatory acceptance [12] [14] [15]. Validation parameters include specificity, linearity, accuracy, precision, detection limits, and robustness [12] [14]. Quality control methods demonstrate suitable performance characteristics for routine pharmaceutical analysis [13] [15].

Polymorphism and Crystallization Techniques

Gilteritinib fumarate demonstrates favorable polymorphic behavior with no observed polymorphs for the hemifumarate salt form [4]. The drug substance exists as a yellow crystal powder that is not hygroscopic, providing advantages for pharmaceutical processing and stability [4].

Extensive polymorphic screening studies were conducted during development to identify potential crystalline forms and establish the most suitable form for pharmaceutical development [16]. These investigations utilized various crystallization conditions, solvents, and thermal treatments to comprehensively evaluate the solid-state behavior of gilteritinib fumarate [16].

The absence of polymorphism for the fumarate salt form eliminates concerns about form conversion during manufacturing and storage [4]. This characteristic contributes to the robustness of the manufacturing process and ensures consistent pharmaceutical performance [4]. The crystalline properties of the fumarate salt provide suitable flow characteristics and low hygroscopicity that make it appropriate for tablet formulation [4].

Crystallization techniques employed in the manufacturing process are designed to consistently produce the desired crystal form with appropriate particle size distribution and purity [4]. Process parameters including temperature, concentration, seeding, and agitation are controlled to ensure reproducible crystallization outcomes [4].

Patent Landscape of Synthetic Methods

The patent landscape for gilteritinib fumarate synthetic methods encompasses multiple intellectual property positions covering various aspects of the compound's synthesis and manufacturing. Core composition patents protect the fundamental structure of gilteritinib and its pharmaceutically acceptable salts [17].

Process patents have been filed covering specific synthetic routes, intermediates, and manufacturing methods for gilteritinib fumarate [18]. These patents provide protection for the improved synthetic methodologies developed for commercial manufacturing, including the cyclization strategy starting from methyl 3-oxopentanoate [18].

Patent coverage extends to various aspects of the manufacturing process including purification methods, crystallization techniques, and formulation approaches [19] [18]. Additional patents may cover specific intermediates, synthetic methodologies, and process improvements that provide manufacturing advantages [18].

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Drug Indication

Wikipedia

FDA Medication Guides

Gilteritinib Fumarate

TABLET;ORAL

ASTELLAS

01/12/2022

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

2: Sidaway P. Gilteritinib improves outcomes in AML. Nat Rev Clin Oncol. 2019 Nov 19. doi: 10.1038/s41571-019-0305-2. [Epub ahead of print] PubMed PMID: 31745291.

3: Smith CC, Levis MJ, Perl AE, Martinelli G, Neubauer A, Berman E, Montesinos P, Baer MR, Larson RA, Chou WC, Yokoyama H, Recher C, Yoon SS, Hill JE, Rosales M, Bahceci E. Emerging Mutations at Relapse in Patients with FLT3-Mutated Relapsed/Refractory Acute Myeloid Leukemia Who Received Gilteritinib Therapy in the Phase 3 Admiral Trial. Blood. 2019 Nov 13;134(Supplement_1):14. doi: 10.1182/blood-2019-122620. PubMed PMID: 31723984.

4: Kawase T, Nakazawa T, Eguchi T, Tsuzuki H, Ueno Y, Amano Y, Suzuki T, Mori M, Yoshida T. Effect of Fms-like tyrosine kinase 3 (FLT3) ligand (FL) on antitumor activity of gilteritinib, a FLT3 inhibitor, in mice xenografted with FL-overexpressing cells. Oncotarget. 2019 Oct 22;10(58):6111-6123. doi: 10.18632/oncotarget.27222. eCollection 2019 Oct 22. PubMed PMID: 31692922; PubMed Central PMCID: PMC6817455.

5: Perl AE, Martinelli G, Cortes JE, Neubauer A, Berman E, Paolini S, Montesinos P, Baer MR, Larson RA, Ustun C, Fabbiano F, Erba HP, Di Stasi A, Stuart R, Olin R, Kasner M, Ciceri F, Chou WC, Podoltsev N, Recher C, Yokoyama H, Hosono N, Yoon SS, Lee JH, Pardee T, Fathi AT, Liu C, Hasabou N, Liu X, Bahceci E, Levis MJ. Gilteritinib or Chemotherapy for Relapsed or Refractory FLT3-Mutated AML. N Engl J Med. 2019 Oct 31;381(18):1728-1740. doi: 10.1056/NEJMoa1902688. PubMed PMID: 31665578.

6: LiverTox: Clinical and Research Information on Drug-Induced Liver Injury [Internet]. Bethesda (MD): National Institute of Diabetes and Digestive and Kidney Diseases; 2012-. Available from http://www.ncbi.nlm.nih.gov/books/NBK548423/ PubMed PMID: 31643742.

7: Zhao J, Song Y, Liu D. Correction to: Gilteritinib: a novel FLT3 inhibitor for acute myeloid leukemia. Biomark Res. 2019 Oct 17;7:21. doi: 10.1186/s40364-019-0172-0. eCollection 2019. PubMed PMID: 31636908; PubMed Central PMCID: PMC6796449.

8: Akahane D, Moriyama M, Yoshizawa S, Katagiri S, Fujimoto H, Gotoh A. Successful treatment with gilteritinib for initially FMS-like tyrosine kinase 3 gene internal tandem duplications-positive elderly refractory acute myeloid leukemia that changed into FMS-like tyrosine kinase 3 gene tyrosine kinase domain-positive after cord blood transplantation. Geriatr Gerontol Int. 2019 Oct;19(10):1063-1064. doi: 10.1111/ggi.13772. PubMed PMID: 31602758.

9: Zhao J, Song Y, Liu D. Gilteritinib: a novel FLT3 inhibitor for acute myeloid leukemia. Biomark Res. 2019 Sep 11;7:19. doi: 10.1186/s40364-019-0170-2. eCollection 2019. Review. Erratum in: Biomark Res. 2019 Oct 17;7:21. PubMed PMID: 31528345; PubMed Central PMCID: PMC6737601.

10: Saleh N. Gilteritinib Changes AML Landscape. Oncology (Williston Park). 2019 Aug 23;33(8). pii: 683729. PubMed PMID: 31469903.

11: McMahon CM, Perl AE. Gilteritinib for the treatment of relapsed and/or refractory FLT3-mutated acute myeloid leukemia. Expert Rev Clin Pharmacol. 2019 Sep;12(9):841-849. doi: 10.1080/17512433.2019.1657009. Epub 2019 Aug 27. Review. PubMed PMID: 31454267.

12: Ma J, Zhao S, Qiao X, Knight T, Edwards H, Polin L, Kushner J, Dzinic SH, White K, Wang G, Zhao L, Lin H, Wang Y, Taub JW, Ge Y. Inhibition of Bcl-2 Synergistically Enhances the Antileukemic Activity of Midostaurin and Gilteritinib in Preclinical Models of FLT3-Mutated Acute Myeloid Leukemia. Clin Cancer Res. 2019 Nov 15;25(22):6815-6826. doi: 10.1158/1078-0432.CCR-19-0832. Epub 2019 Jul 18. PubMed PMID: 31320594; PubMed Central PMCID: PMC6858954.

13: Weisberg E, Meng C, Case AE, Sattler M, Tiv HL, Gokhale PC, Buhrlage SJ, Liu X, Yang J, Wang J, Gray N, Stone RM, Adamia S, Dubreuil P, Letard S, Griffin JD. Comparison of effects of midostaurin, crenolanib, quizartinib, gilteritinib, sorafenib and BLU-285 on oncogenic mutants of KIT, CBL and FLT3 in haematological malignancies. Br J Haematol. 2019 Nov;187(4):488-501. doi: 10.1111/bjh.16092. Epub 2019 Jul 15. PubMed PMID: 31309543.

14: McMahon CM, Canaani J, Rea B, Sargent RL, Qualtieri JN, Watt CD, Morrissette JJD, Carroll M, Perl AE. Gilteritinib induces differentiation in relapsed and refractory FLT3-mutated acute myeloid leukemia. Blood Adv. 2019 May 28;3(10):1581-1585. doi: 10.1182/bloodadvances.2018029496. PubMed PMID: 31122910; PubMed Central PMCID: PMC6538870.

15: Ueno Y, Mori M, Kamiyama Y, Saito R, Kaneko N, Isshiki E, Kuromitsu S, Takeuchi M. Evaluation of gilteritinib in combination with chemotherapy in preclinical models of FLT3-ITD+ acute myeloid leukemia. Oncotarget. 2019 Apr 2;10(26):2530-2545. doi: 10.18632/oncotarget.26811. eCollection 2019 Apr 2. PubMed PMID: 31069015; PubMed Central PMCID: PMC6493465.

16: Gilteritinib Likely New Standard Care for AML. Cancer Discov. 2019 Jun;9(6):OF6. doi: 10.1158/2159-8290.CD-NB2019-046. Epub 2019 Apr 1. PubMed PMID: 30936061.

17: Dhillon S. Gilteritinib: First Global Approval. Drugs. 2019 Feb;79(3):331-339. doi: 10.1007/s40265-019-1062-3. Review. PubMed PMID: 30721452.

18: Drugs and Lactation Database (LactMed) [Internet]. Bethesda (MD): National Library of Medicine (US); 2006-. Available from http://www.ncbi.nlm.nih.gov/books/NBK535606/ PubMed PMID: 30601615.

19: Usuki K, Sakura T, Kobayashi Y, Miyamoto T, Iida H, Morita S, Bahceci E, Kaneko M, Kusano M, Yamada S, Takeshita S, Miyawaki S, Naoe T. Clinical profile of gilteritinib in Japanese patients with relapsed/refractory acute myeloid leukemia: An open-label phase 1 study. Cancer Sci. 2018 Oct;109(10):3235-3244. doi: 10.1111/cas.13749. PubMed PMID: 30039554; PubMed Central PMCID: PMC6172068.

20: Perl AE, Altman JK, Cortes J, Smith C, Litzow M, Baer MR, Claxton D, Erba HP, Gill S, Goldberg S, Jurcic JG, Larson RA, Liu C, Ritchie E, Schiller G, Spira AI, Strickland SA, Tibes R, Ustun C, Wang ES, Stuart R, Röllig C, Neubauer A, Martinelli G, Bahceci E, Levis M. Selective inhibition of FLT3 by gilteritinib in relapsed or refractory acute myeloid leukaemia: a multicentre, first-in-human, open-label, phase 1-2 study. Lancet Oncol. 2017 Aug;18(8):1061-1075. doi: 10.1016/S1470-2045(17)30416-3. Epub 2017 Jun 20. Erratum in: Lancet Oncol. 2017 Dec;18(12 ):e711. Lancet Oncol. 2018 Jul;19(7):e335. Lancet Oncol. 2019 Jun;20(6):e293. PubMed PMID: 28645776; PubMed Central PMCID: PMC5572576.